

# what is GSK4027 and what does it target

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** GSK 4027

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## Target Profile and Mechanism

GSK4027 specifically inhibits the C-terminal bromodomains of two highly related histone acetyltransferases (HATs): **PCAF (KAT2B)** and **GCN5 (KAT2A)** [1] [2]. These multidomain proteins are involved in regulating gene expression and have been implicated in pathways related to retroviral infection, inflammation, and cancer [1] [3]. The probe functions as a competitive antagonist, displacing acetylated histone ligands (like histone H3.3) from the bromodomain's acetyl-lysine binding pocket, thereby disrupting the protein's interaction with chromatin [1].

## Quantitative Profiling Data

The table below summarizes the key biochemical and cellular potency data for GSK4027, demonstrating its high potency and selectivity.

Assay Type	Target	Assay Description	Result (Potency)
Biochemical Assay (Binding)	PCAF Bromodomain	TR-FRET competition assay (recombinant protein)	IC <sub>50</sub> = 40 nM [1]
Biochemical Assay (Binding)	PCAF Bromodomain	BROMOScan (DiscoverX)	K <sub>i</sub> = 1.4 nM [1]

Assay Type	Target	Assay Description	Result (Potency)
Biochemical Assay (Binding)	GCN5 Bromodomain	BROMOscan (DiscoverX)	$K_i = 1.4 \text{ nM}$ [1]
Cellular Assay	Full-length PCAF	NanoBRET target engagement (HEK293 cells)	$IC_{50} = 60 \text{ nM}$ [1] [4]

GSK4027 exhibits excellent selectivity, with at least 70-fold selectivity over other non-BET bromodomains like BRPF1, BRPF3, and BRD1, and more than 18,000-fold selectivity over the BET bromodomain family [1] [2]. Profiling against 53 additional biochemical and phenotypic assays revealed no significant off-target activity below 3  $\mu\text{M}$  [1]. The compound is non-cytotoxic to HEK293 cells at concentrations up to 200  $\mu\text{M}$  and shows good aqueous solubility [1].

## Experimental Protocols

The high-quality profile of GSK4027 is underpinned by rigorous experimental methodologies. Key protocols used for its characterization include:

**1. TR-FRET Binding Competition Assay** This assay quantified the compound's ability to compete with a fluorescent tracer for binding to the recombinant PCAF bromodomain.

- **Protein:** Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832) [3].
- **Procedure:** The assay was performed in 384-well plates. The binding reaction included the PCAF bromodomain, a terbium-labeled anti-GST antibody, a fluorescein-labeled tracer ligand, and the test compound (GSK4027). After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured [1] [3].
- **Readout:** The decrease in TR-FRET signal upon displacement of the tracer by GSK4027 was used to calculate an  $IC_{50}$  value [1].

**2. BROMOscan Selectivity Profiling** This high-throughput platform provided comprehensive selectivity data across a wide range of bromodomains.

- **Platform:** BROMOscan, a competitive binding assay against a panel of bromodomains [5].
- **Procedure:** GSK4027 was tested at various concentrations against a comprehensive panel of bromodomains. The assay measures the test compound's ability to displace a bound probe from each

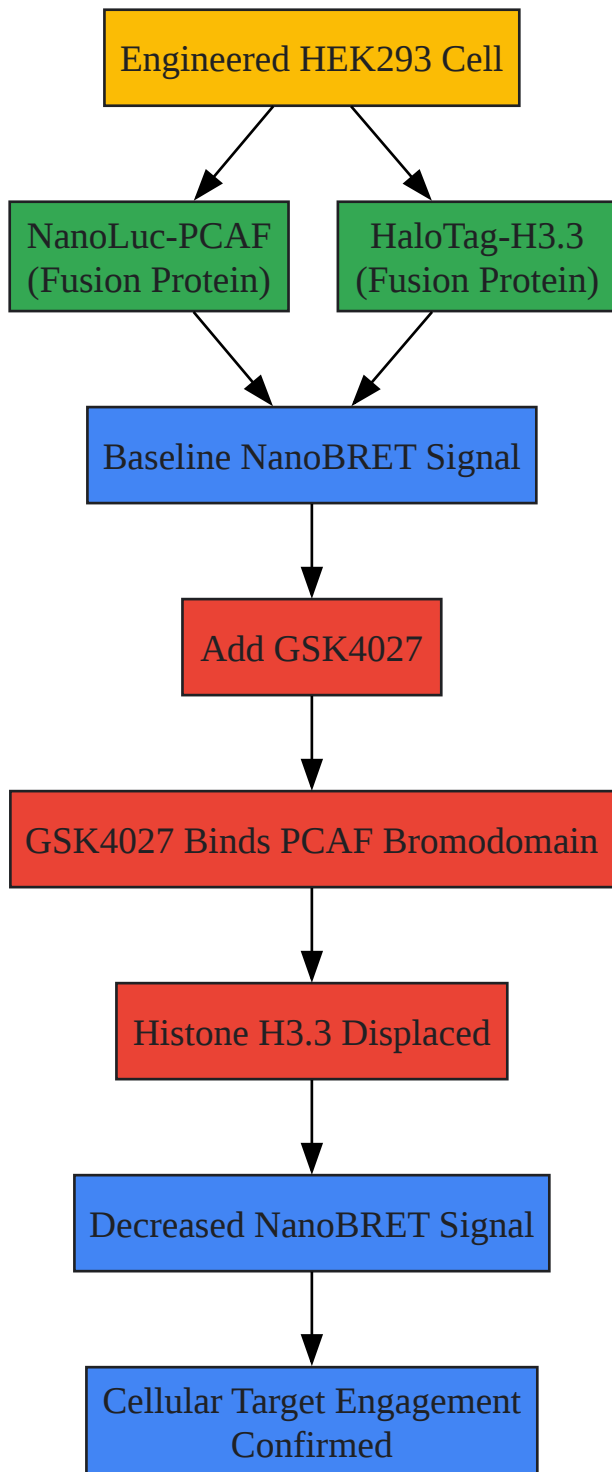
bromodomain [1].

- **Data Output:** Dissociation constants ( $K_i$ ) were determined for each bromodomain, allowing for direct comparison of binding affinity across different targets and calculation of selectivity ratios [1] [3].

**3. Cellular NanoBRET Target Engagement** This assay confirmed that GSK4027 engages its intended target in a live-cell context.

- **Cell Line:** HEK293 cells engineered to express full-length NanoLuc-tagged PCAF and HaloTag-tagged histone H3.3 [1] [4].
- **Procedure:** Cells were treated with a range of GSK4027 concentrations for 18 hours. The NanoBRET signal, which occurs due to energy transfer between the tagged PCAF and histone H3.3 when they are in close proximity, was measured [4].
- **Readout:** A decrease in the BRET signal indicates that GSK4027 is successfully penetrating the cell and disrupting the interaction between the PCAF bromodomain and its histone ligand, providing a cellular  $IC_{50}$  value [1] [4].

The following diagram illustrates the logical workflow and key components of the cellular NanoBRET target engagement assay:



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## Probe Specifications and Control

GSK4027 is the active **(R,R)-enantiomer** developed as a chemical probe. A critical companion to its use is **GSK4028**, the **(S,S)-enantiomer**, which serves as an inactive negative control [1] [2]. This matched pair is essential for confirming that observed biological effects are due to specific target inhibition and not off-target artifacts.

## Application and Significance

GSK4027 represents a high-quality chemical tool for the research community [6]. Its primary utility lies in dissecting the specific biological roles of the PCAF/GCN5 bromodomains in various cellular processes and disease models. As part of a broader chemical toolbox for bromodomain research, probes like GSK4027 enable the functional annotation of epigenetic reader domains and the exploration of their therapeutic potential [5].

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**Address:** Ontario, CA 91761, United States

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**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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